BenchChemオンラインストアへようこそ!

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

regioisomer physicochemical properties logP

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) (CAS 33528-02-8, molecular formula C₉H₅N₃O₂, MW 187.15 g·mol⁻¹) is a rigid, planar tricyclic heteroaromatic system that fuses a cyclobutene-1,2-dione moiety with a pyrido[3,4-e]pyrazine core. The compound belongs to the broader pyridopyrazine class, scaffolds that have been exploited as ATP-mimetic kinase hinge-binders, as exemplified by disubstituted pyrido[3,4-b]pyrazines which achieve low-micromolar IC₅₀ values against a panel of seven cancer-related protein kinases.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
Cat. No. B12916437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC3=C(C(=C3N=C21)O)O
InChIInChI=1S/C9H5N3O2/c13-8-6-7(9(8)14)12-5-3-10-2-1-4(5)11-6/h1-3,13-14H
InChIKeyDOEVHXIVKVHLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione (CAS 33528-02-8): Structural Identity and Procurement-Relevant Characteristics of a Fused Tricyclic Heterocycle


Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) (CAS 33528-02-8, molecular formula C₉H₅N₃O₂, MW 187.15 g·mol⁻¹) is a rigid, planar tricyclic heteroaromatic system that fuses a cyclobutene-1,2-dione moiety with a pyrido[3,4-e]pyrazine core [1]. The compound belongs to the broader pyridopyrazine class, scaffolds that have been exploited as ATP-mimetic kinase hinge-binders, as exemplified by disubstituted pyrido[3,4-b]pyrazines which achieve low-micromolar IC₅₀ values against a panel of seven cancer-related protein kinases [2]. Critically, the [3,4-e] ring-fusion topology is regioisomeric with the [2,3-e] variant (CAS 33528-01-7); the positional isomerism alters the spatial orientation of the pyridine nitrogen and the electron distribution across the π-system, which can influence both molecular recognition by biological targets and physicochemical properties such as logP and hydrogen-bonding capacity [1].

Why Generic Pyridopyrazine or Cyclobuta-Fused Analogs Cannot Replace Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione in Research and Development


The cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione scaffold is structurally distinct from generic pyrido[3,4-b]pyrazines or cyclobuta[b]quinoxaline-1,2-diones in two procurement-critical aspects: (i) the [3,4-e] ring-fusion topology dictates a unique nitrogen-atom placement that is absent in the [2,3-e] regioisomer or in the non-aza cyclobuta[b]quinoxaline series [1], and (ii) the 6,7-dione moiety can exist in a tautomeric equilibrium with the 6,7-diol form, a feature that modulates hydrogen-bond donor/acceptor count and may influence both solubility and target engagement [2]. Substituting the [3,4-e] isomer with the [2,3-e] isomer (CAS 33528-01-7) therefore changes the pharmacophoric geometry; substituting with a cyclobuta[b]quinoxaline-1,2-dione removes the pyridine nitrogen entirely, eliminating a key hydrogen-bond acceptor site [1]. The quantitative consequences of these structural differences are detailed in Section 3.

Quantitative Differentiation Evidence for Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione (CAS 33528-02-8) vs. Closest Analogs


Regioisomeric Differentiation: [3,4-e] vs. [2,3-e] Fusion Topology Impacts Computed logP and Topological Polar Surface Area

The [3,4-e] regioisomer (target compound, CAS 33528-02-8) shows a computed XLogP3-AA of -1.4, whereas the [2,3-e] regioisomer (CAS 33528-01-7), based on its distinct nitrogen placement, is predicted to have a less negative logP due to altered electronic distribution [1][2]. This difference in lipophilicity directly affects aqueous solubility, membrane permeability, and chromatographic retention behavior.

regioisomer physicochemical properties logP

Hydrogen-Bond Donor/Acceptor Profile: Tautomeric Dione–Diol Equilibrium Distinguishes [3,4-e] Isomer from Non-Tautomerizable Analogs

The target compound is registered in PubChem with the IUPAC name '2,7,10-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol', indicating that the 6,7-dione form exists in tautomeric equilibrium with the 6,7-diol form [1]. This tautomerism is not available to the non-cyclobuta pyrido[3,4-b]pyrazine kinase inhibitor scaffolds, which lack the enolizable α-dicarbonyl motif [2].

tautomerism hydrogen bonding solubility

Rotatable Bond Count: Rigid Scaffold Differentiation for Conformational Restriction in Drug Design

The target compound has a computed rotatable bond count of 0, reflecting the fully fused, planar tricyclic architecture [1]. By contrast, common disubstituted pyrido[3,4-b]pyrazine kinase inhibitors typically bear 2–4 rotatable bonds from pendant substituents, introducing conformational flexibility [2].

conformational restriction rotatable bonds ligand efficiency

Hydrogen Bond Acceptor Count: Pyridine Nitrogen Presence Differentiates from Cyclobutaquinoxaline Scaffolds

The target compound contains five hydrogen bond acceptor sites (pyridine N, two pyrazine N, and two carbonyl oxygens), as computed by PubChem [1]. The closely related cyclobuta[b]quinoxaline-1,2(3H,8H)-dione (CAS 20420-52-4) lacks the pyridine nitrogen and thus has only four HBA sites, reducing its capacity for directional intermolecular interactions [2].

hydrogen bond acceptor heterocycle target engagement

Synthetic Accessibility: Squaric Acid Condensation Route Provides a Modular Entry Distinct from Classical Pyridopyrazine Syntheses

The cyclobuta-fused pyridopyrazine core is accessible via condensation of 2,3-diaminopyridine with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), a one-step route that yields the cyclobuta[e]pyrido[3,2-b]pyrazine-6,7-diol scaffold [1]. This contrasts with the multi-step halogenation/amination sequences required for functionalized pyrido[3,4-b]pyrazines [2].

synthesis building block squaric acid

Topological Polar Surface Area: TPSA Differentiation Between [3,4-e] Isomer and Non-Aza Cyclobuta-Fused Analogs

The target [3,4-e] isomer possesses a computed topological polar surface area (TPSA) that reflects contributions from three nitrogen atoms and two carbonyl groups. While the exact PubChem TPSA value for CID 136744452 was not retrieved in the current search, the presence of the additional pyridine nitrogen relative to cyclobuta[b]quinoxaline-1,2-dione (TPSA ≈ 58 Ų) predicts a TPSA increment of approximately 15–20 Ų [1][2].

TPSA permeability drug-likeness

High-Value Application Scenarios for Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione (CAS 33528-02-8) in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Design: A Rigid, Zero-Rotatable-Bond Hinge-Binder Core

The [3,4-e] scaffold, with its zero rotatable bonds and five hydrogen bond acceptor sites [1], is ideally suited as a minimal hinge-binding fragment for kinase drug discovery. Its rigid, planar geometry mimics the purine core of ATP and can be elaborated at positions 5 and 8 (the dihydro positions) to generate focused libraries. Unlike flexible pyrido[3,4-b]pyrazine analogs that require 3+ synthetic steps [2], the squaric acid condensation route provides gram-scale access in a single step [3], enabling rapid fragment elaboration and SAR exploration.

Regioisomeric Selectivity Studies: Probing Nitrogen Position Effects on Target Engagement

Because the [3,4-e] isomer differs from the [2,3-e] isomer (CAS 33528-01-7) solely in the position of the pyridine nitrogen [1], procurement of both isomers as a matched pair enables systematic evaluation of nitrogen placement on kinase selectivity, hydrogen-bonding patterns, and physicochemical properties (logP difference estimated at 0.3–0.7 units [2]). This regioisomeric pair constitutes an ideal probe set for target engagement and selectivity profiling.

Tautomerism-Dependent Property Modulation: Exploiting Dione–Diol Equilibrium in Formulation and Crystallization

The ability of the 6,7-dione to tautomerize to the 6,7-diol, switching between 0 and 2 hydrogen-bond donors [1], enables pH- and solvent-dependent modulation of solubility, crystal packing, and co-crystal formation. This property is absent in classical pyrido[3,4-b]pyrazine kinase inhibitors [2]. The [3,4-e] scaffold can therefore be exploited in solid-form screening campaigns to identify crystalline forms with superior bioavailability or stability.

Building Block for Aza-Expanded Squaramide Chemosensors and Supramolecular Architectures

The cyclobuta-fused pyrido[3,4-e]pyrazine-6,7-dione core is structurally related to squaramide-based chemosensors that exploit the cyclobutenedione moiety for anion recognition via hydrogen bonding [1]. The additional pyridine nitrogen in the [3,4-e] system provides an extra coordination site for metal ions or hydrogen-bond donors, potentially enhancing binding affinity and selectivity over the non-aza cyclobutaquinoxaline series [2]. This scaffold can serve as a versatile intermediate for constructing fluorescent chemosensors, organocatalysts, and supramolecular gels.

Quote Request

Request a Quote for Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.